
6-Heptynoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-6-ynoyl chloride, also known as 6-heptynoyl chloride, is an organic compound with the molecular formula C7H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a carbonyl chloride group at the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-6-ynoyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ynoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of hept-6-ynoyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of hept-6-ynoic acid to hept-6-ynoyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-6-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The triple bond in hept-6-ynoyl chloride can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Addition Reactions: Reagents such as hydrogen bromide (HBr), chlorine (Cl2), and bromine (Br2) are used under mild conditions to add across the triple bond.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Haloalkenes and Dihaloalkanes: Formed through addition reactions across the triple bond.
Applications De Recherche Scientifique
Hept-6-ynoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hept-6-ynoyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triple bond also allows for addition reactions with electrophiles, resulting in the formation of substituted alkenes and alkanes .
Comparaison Avec Des Composés Similaires
Hept-6-ynoic acid: The precursor to hept-6-ynoyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Hept-6-ynyl alcohol: Similar in structure but contains a hydroxyl group instead of a carbonyl chloride group.
Hept-6-ynyl amine: Contains an amino group in place of the carbonyl chloride group.
Uniqueness: Hept-6-ynoyl chloride is unique due to its dual reactivity, allowing it to participate in both nucleophilic substitution and addition reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propriétés
IUPAC Name |
hept-6-ynoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGYTOFEMWVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
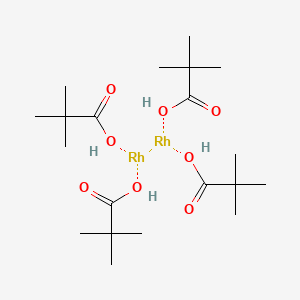
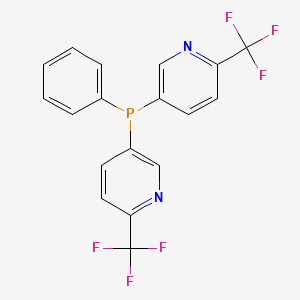
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
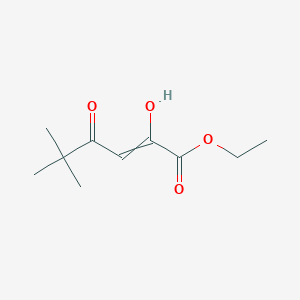
![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
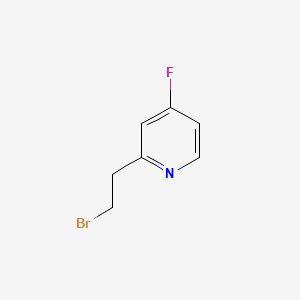
![1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
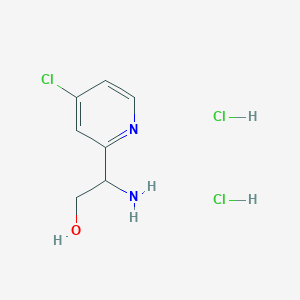
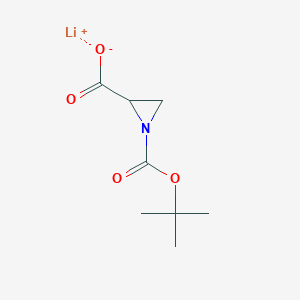

![methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B15157144.png)

![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
